N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide
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Overview
Description
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide typically involves the condensation of 6-bromo-5-methyl-2-oxoindoline-3-carbaldehyde with isonicotinohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
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Starting Materials
- 6-bromo-5-methyl-2-oxoindoline-3-carbaldehyde
- Isonicotinohydrazide
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Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid or p-toluenesulfonic acid
- Temperature: Reflux conditions (approximately 80-100°C)
- Reaction Time: 4-6 hours
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
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Oxidation
- Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
- Conditions: Aqueous or organic solvents, room temperature to reflux
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Reduction
- Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Conditions: Anhydrous solvents, low temperature to room temperature
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Substitution
- Reagents: Amines, thiols, organometallic reagents
- Conditions: Organic solvents, base catalysts, room temperature to reflux
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA/RNA: Interfering with the replication and transcription of genetic material.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
N’-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)isonicotinohydrazide can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
5-bromoindole: A precursor for the synthesis of more complex indole derivatives.
Properties
IUPAC Name |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c1-8-6-10-12(7-11(8)16)18-15(22)13(10)19-20-14(21)9-2-4-17-5-3-9/h2-7,18,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVKTRFJSSWVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC=NC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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